Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)
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Overview
Description
Creatine-d5 (monohydrate) is a deuterium-labeled form of creatine monohydrate. Creatine monohydrate is an endogenous amino acid derivative that plays a crucial role in cellular energy production, particularly in muscle and brain tissues . The deuterium labeling in Creatine-d5 allows for its use in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .
Industrial Production Methods
In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .
Chemical Reactions Analysis
Types of Reactions
Creatine-d5 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine.
Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.
Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as sarcosine and cyanamide
Substitution: Various substituted creatine derivatives
Scientific Research Applications
Creatine-d5 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of creatine metabolism.
Biology: Helps in studying cellular energy mechanisms, particularly in muscle and brain tissues.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of creatine in the body.
Industry: Employed in the development of dietary supplements and performance-enhancing products
Mechanism of Action
Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .
Comparison with Similar Compounds
Similar Compounds
Creatine Monohydrate: The non-deuterated form, widely used in dietary supplements.
Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption.
Creatine Hydrochloride: Known for its higher solubility compared to creatine monohydrate.
Buffered Creatine: Contains buffering agents to reduce the conversion of creatine to creatinine in the stomach.
Uniqueness of Creatine-d5 (Monohydrate)
Creatine-d5 (monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms act as tracers, allowing scientists to track the metabolic pathways and pharmacokinetics of creatine with greater precision. This makes Creatine-d5 invaluable in studies aimed at understanding the detailed mechanisms of creatine metabolism and its effects on cellular energy production .
Properties
Molecular Formula |
C4H11N3O3 |
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Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate |
InChI |
InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2; |
InChI Key |
MEJYXFHCRXAUIL-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.